molecular formula C14H13Cl2N5OS B4767960 N-(2-butyl-2H-tetrazol-5-yl)-3,6-dichloro-1-benzothiophene-2-carboxamide

N-(2-butyl-2H-tetrazol-5-yl)-3,6-dichloro-1-benzothiophene-2-carboxamide

Cat. No. B4767960
M. Wt: 370.3 g/mol
InChI Key: XXOGWNUGIIWMBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-butyl-2H-tetrazol-5-yl)-3,6-dichloro-1-benzothiophene-2-carboxamide, also known as BCTC, is a chemical compound that has gained attention in scientific research due to its potential use as a selective antagonist for the Transient Receptor Potential Cation Channel Subfamily V Member 1 (TRPV1). TRPV1 is a non-selective cation channel expressed in sensory neurons that is activated by noxious stimuli, such as heat, capsaicin, and acid, and plays a crucial role in pain sensation. BCTC has been shown to inhibit TRPV1 activation and reduce pain in animal models, making it a promising candidate for the development of new analgesics.

Mechanism of Action

N-(2-butyl-2H-tetrazol-5-yl)-3,6-dichloro-1-benzothiophene-2-carboxamide acts as a selective antagonist for TRPV1, a non-selective cation channel expressed in sensory neurons that is activated by noxious stimuli. TRPV1 activation leads to the influx of calcium ions into the cell, which triggers the release of neurotransmitters, such as substance P and calcitonin gene-related peptide, that are involved in pain sensation. This compound binds to a specific site on TRPV1 and prevents its activation, thus reducing pain sensation.
Biochemical and Physiological Effects
This compound has been shown to have analgesic and anti-inflammatory effects in various animal models. In addition to its TRPV1 antagonism, this compound has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-1beta, and reduce the infiltration of immune cells into inflamed tissues. This compound has also been shown to have anti-tumor effects in various cancer cell lines, although the mechanism of action is not fully understood.

Advantages and Limitations for Lab Experiments

N-(2-butyl-2H-tetrazol-5-yl)-3,6-dichloro-1-benzothiophene-2-carboxamide has several advantages for lab experiments, including its high selectivity for TRPV1, its ability to reduce pain in animal models, and its anti-inflammatory effects. However, this compound has some limitations, including its low solubility in water, which can make it difficult to administer in vivo, and its potential off-target effects, which can complicate the interpretation of results.

Future Directions

There are several future directions for the study of N-(2-butyl-2H-tetrazol-5-yl)-3,6-dichloro-1-benzothiophene-2-carboxamide and its potential use as an analgesic. One direction is the development of more potent and selective TRPV1 antagonists that can be administered in lower doses and have fewer off-target effects. Another direction is the investigation of the long-term effects of TRPV1 antagonism on pain perception and the development of tolerance. Finally, the potential use of this compound as a treatment for chronic pain and other conditions, such as cancer, should be further explored.

Scientific Research Applications

N-(2-butyl-2H-tetrazol-5-yl)-3,6-dichloro-1-benzothiophene-2-carboxamide has been extensively studied in the field of pain research, where it has shown promising results as a selective TRPV1 antagonist. TRPV1 plays a crucial role in pain sensation, and its inhibition has been shown to reduce pain in animal models. This compound has been shown to inhibit TRPV1 activation and reduce pain in various animal models, including inflammatory pain, neuropathic pain, and cancer pain. This compound has also been shown to have anti-inflammatory effects, which may contribute to its analgesic properties.

properties

IUPAC Name

N-(2-butyltetrazol-5-yl)-3,6-dichloro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2N5OS/c1-2-3-6-21-19-14(18-20-21)17-13(22)12-11(16)9-5-4-8(15)7-10(9)23-12/h4-5,7H,2-3,6H2,1H3,(H,17,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXOGWNUGIIWMBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1N=C(N=N1)NC(=O)C2=C(C3=C(S2)C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-butyl-2H-tetrazol-5-yl)-3,6-dichloro-1-benzothiophene-2-carboxamide
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N-(2-butyl-2H-tetrazol-5-yl)-3,6-dichloro-1-benzothiophene-2-carboxamide
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N-(2-butyl-2H-tetrazol-5-yl)-3,6-dichloro-1-benzothiophene-2-carboxamide
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N-(2-butyl-2H-tetrazol-5-yl)-3,6-dichloro-1-benzothiophene-2-carboxamide
Reactant of Route 5
N-(2-butyl-2H-tetrazol-5-yl)-3,6-dichloro-1-benzothiophene-2-carboxamide
Reactant of Route 6
N-(2-butyl-2H-tetrazol-5-yl)-3,6-dichloro-1-benzothiophene-2-carboxamide

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